molecular formula C18H11ClN2O3S B2551846 N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 393835-17-1

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2551846
CAS No.: 393835-17-1
M. Wt: 370.81
InChI Key: UVHKVYCVSKWZBJ-ZZEZOPTASA-N
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Description

N-[(2Z)-6-Chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring a benzothiazole core fused with a chromene-carboxamide moiety. The benzothiazole ring system is substituted with a chlorine atom at position 6 and a methyl group at position 3, while the chromene component includes a ketone (2-oxo) and a carboxamide group at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Key functional groups include:

  • Benzothiazole: A sulfur- and nitrogen-containing aromatic heterocycle known for bioactivity.
  • Chlorine substituent: Enhances lipophilicity and influences electronic distribution.
  • Chromene-carboxamide: Introduces hydrogen-bonding capacity via the amide group and π-conjugation via the chromene system.

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O3S/c1-21-13-7-6-11(19)9-15(13)25-18(21)20-16(22)12-8-10-4-2-3-5-14(10)24-17(12)23/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHKVYCVSKWZBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazole with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to form the desired product. The reaction may require catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Differences

The target compound differs from benzodithiazine derivatives reported in the literature (e.g., compounds 2 and 3 from ) in its heterocyclic core. While benzodithiazines contain two sulfur atoms and one nitrogen atom in a bicyclic system, the target compound’s benzothiazole has one sulfur and one nitrogen atom. This difference impacts electronic properties and reactivity:

  • Benzodithiazines : Feature stronger electron-withdrawing sulfonyl groups (SO₂), as seen in IR spectra (1345–1155 cm⁻¹ for SO₂ stretching) .
  • Benzothiazoles : Exhibit moderate electron-withdrawing effects from sulfur and nitrogen, with additional conjugation via the chromene-carboxamide system.

Functional Group Analysis

Table 1: Functional Group Comparison
Compound Key Functional Groups IR Peaks (cm⁻¹) NMR Features (δ, ppm)
Target Compound Amide (C=O), Benzothiazole (C=N) ~1700 (C=O), ~1600 (C=N) Amide NH: ~10–12; Aromatic H: 6–8
Compound 2 () Hydrazine (N-NH₂), SO₂ 3235 (N-NH₂), 1345–1155 (SO₂) N-CH₃: 3.31; Aromatic H: 7.8–7.9
Compound 17 () Cyano (C≡N), Hydroxybenzylidene 2235 (C≡N), 1605 (C=N) Ph-H: 6.90–7.84; N-CH₃: 3.69
Key Observations:
  • Chlorine substituents are common across analogues (e.g., 6-chloro in the target compound vs. 6-chloro-7-methyl in compound 2 ), influencing steric bulk and electronic effects .
  • Methyl groups on nitrogen (e.g., N-CH₃ at δ 3.31 in compound 2 ) are structurally analogous to the 3-methyl group on the benzothiazole in the target compound .

Spectral and Crystallographic Insights

  • IR Spectroscopy : The target compound’s chromene-carboxamide C=O stretch (~1700 cm⁻¹) contrasts with the hydrazine N-NH₂ (3235 cm⁻¹) and SO₂ (1345 cm⁻¹) peaks in benzodithiazines .
  • NMR Data : Aromatic protons in the target compound are expected near δ 6–8 ppm, similar to compounds 2 and 17 , but the amide proton would resonate downfield (δ ~10–12) due to hydrogen bonding .

Hydrogen Bonding and Supramolecular Behavior

The amide group in the target compound may form N–H···O=C hydrogen bonds, analogous to patterns observed in hydrazine derivatives (e.g., compound 2’s N-NH₂ group).

Biological Activity

N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a chromene derivative. Its molecular formula is C16H13ClN2O2SC_{16}H_{13}ClN_2O_2S, with a molecular weight of 334.80 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC16H13ClN2O2SC_{16}H_{13}ClN_2O_2S
Molecular Weight334.80 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were reported in the range of 10 to 50 µg/mL.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro assays demonstrated that it induces apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa12Caspase activation

The biological activity of this compound is thought to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : It can alter key signaling pathways associated with cell survival and apoptosis.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of related compounds. It was found that modifications on the benzothiazole ring significantly affected biological potency. Compounds with electron-withdrawing groups exhibited enhanced activity against tumor cells.

Another investigation focused on the compound's effect on microbial biofilms. Results indicated that it could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections.

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